3-Bromo-3'-chloro-4'-methylbenzophenone
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Overview
Description
3-Bromo-3’-chloro-4’-methylbenzophenone is an organic compound with the molecular formula C14H10BrClO. It is a derivative of benzophenone, characterized by the presence of bromine, chlorine, and methyl substituents on the benzene rings. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-chloro-4’-methylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-bromobenzoyl chloride with 3-chloro-4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3-Bromo-3’-chloro-4’-methylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3’-chloro-4’-methylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Substitution: Formation of derivatives with different functional groups.
Reduction: Formation of 3-Bromo-3’-chloro-4’-methylbenzyl alcohol.
Oxidation: Formation of 3-Bromo-3’-chloro-4’-methylbenzoic acid.
Scientific Research Applications
3-Bromo-3’-chloro-4’-methylbenzophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-3’-chloro-4’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of specific metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chlorobenzophenone
- 3-Bromo-4-methylbenzophenone
- 3-Chloro-4-methylbenzophenone
Comparison
3-Bromo-3’-chloro-4’-methylbenzophenone is unique due to the presence of both bromine and chlorine substituents on the benzene rings, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical properties and biological activities, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-bromophenyl)-(3-chloro-4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO/c1-9-5-6-11(8-13(9)16)14(17)10-3-2-4-12(15)7-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCQNQIALKPVKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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